molecular formula C22H18N6O2 B2892392 1-(4-ethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1189985-67-8

1-(4-ethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2892392
CAS No.: 1189985-67-8
M. Wt: 398.426
InChI Key: FDSCWCZVBMEIKJ-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine moiety, and the attachment of the cyclopropyl group. Common reagents used in these reactions include cyclopropylamine, 4-methoxybenzylamine, and various thioethers. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

1-(4-ethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrimidine derivatives, such as:

Uniqueness

1-(4-ethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-(4-ethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2/c1-2-15-8-10-17(11-9-15)28-21-18(12-24-28)22(29)27(14-23-21)13-19-25-20(26-30-19)16-6-4-3-5-7-16/h3-12,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSCWCZVBMEIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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